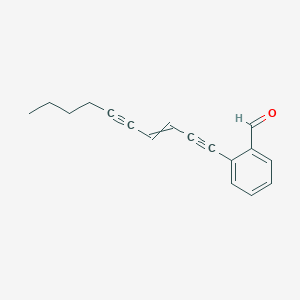

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde

Description

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is a benzaldehyde derivative featuring a conjugated dec-3-ene-1,5-diynyl substituent at the ortho position. This compound combines the reactivity of an aldehyde group with the electronic and structural effects of a linear, unsaturated hydrocarbon chain.

Properties

CAS No. |

823228-11-1 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-dec-3-en-1,5-diynylbenzaldehyde |

InChI |

InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-15H,2-4H2,1H3 |

InChI Key |

OTFIUDISBQIVQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The alkyne groups can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Strong bases such as sodium amide in liquid ammonia.

Major Products Formed

Oxidation: 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.

Reduction: 2-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.

Mechanism of Action

The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic amino acid residues. The alkyne groups can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azides.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde : The diyne-ene group is electron-withdrawing due to sp-hybridized carbons, enhancing the electrophilicity of the aldehyde. The conjugated system may promote charge transfer and optical activity.

- trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde () : A vinylpyridinyl substituent introduces coordination sites (via pyridinyl nitrogen) and moderate conjugation. The aldehyde retains nucleophilic reactivity but may participate in metal-ligand interactions.

- 2-(Diphenylphosphino)benzaldehyde (): The diphenylphosphino group is electron-donating, reducing aldehyde electrophilicity. This substituent enables use as a ligand in organometallic catalysis.

Crystallographic Insights

- Compounds in (e.g., I, II, III) exhibit monoclinic crystal systems with space groups influenced by substituent bulk and hydrogen bonding. For example, compound I (P21/c) has larger unit cell parameters compared to II (P21), attributed to pyridinyl positional isomerism . The diyne-ene chain in the target compound may favor tighter packing due to linearity, though experimental data are needed.

Stability and Challenges

- Thermal Stability : The diyne-ene chain may introduce thermal lability due to strained triple bonds, whereas vinyl-linked analogs () show stable crystalline forms .

- Synthetic Challenges: Installing the diyne-ene group requires precise control to avoid side reactions (e.g., Glaser coupling), unlike the straightforward Knoevenagel method for vinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.